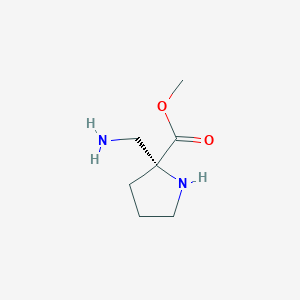![molecular formula C9H7N3O B12868895 2-(Aminomethyl)-7-cyanobenzo[d]oxazole CAS No. 944903-20-2](/img/structure/B12868895.png)
2-(Aminomethyl)-7-cyanobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-7-cyanobenzo[d]oxazole is a heterocyclic compound belonging to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an aminomethyl group at the second position and a cyano group at the seventh position on the benzoxazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-7-cyanobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form an intermediate, which is then further reacted to introduce the aminomethyl and cyano groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Aminomethyl)-7-cyanobenzo[d]oxazole can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, ozone.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different properties and applications .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-7-cyanobenzo[d]oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(Aminomethyl)-7-cyanobenzo[d]oxazole exerts its effects is primarily through its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyano group can participate in various chemical interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s biological activity .
Comparación Con Compuestos Similares
2-Aminooxazole: Another oxazole derivative with antimicrobial properties.
2-Aminothiazole: A similar compound with a sulfur atom instead of oxygen, known for its use in medicinal chemistry.
Uniqueness: 2-(Aminomethyl)-7-cyanobenzo[d]oxazole is unique due to the presence of both aminomethyl and cyano groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other oxazole derivatives .
Propiedades
Número CAS |
944903-20-2 |
|---|---|
Fórmula molecular |
C9H7N3O |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
2-(aminomethyl)-1,3-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c10-4-6-2-1-3-7-9(6)13-8(5-11)12-7/h1-3H,5,11H2 |
Clave InChI |
WKFHQJAIHQINDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(O2)CN)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


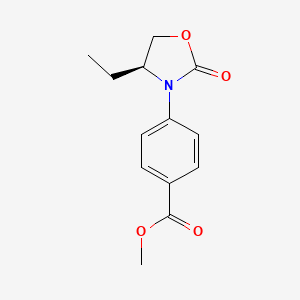
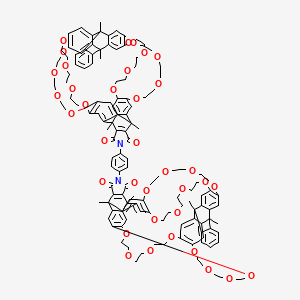
![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)
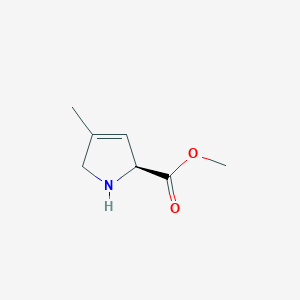
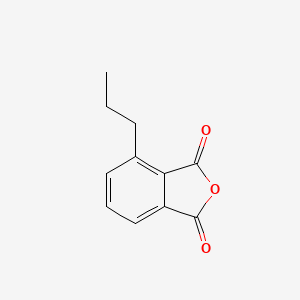
![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)

![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
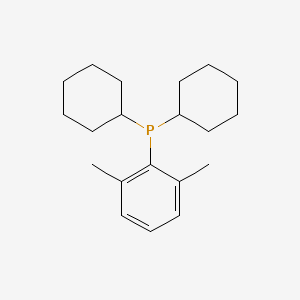
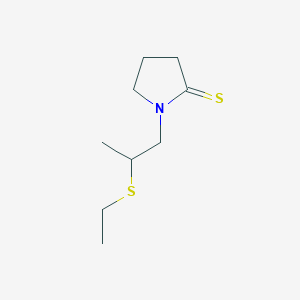
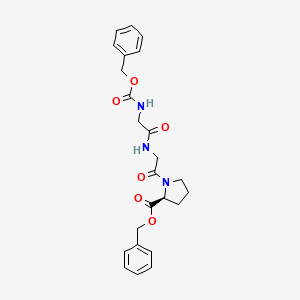
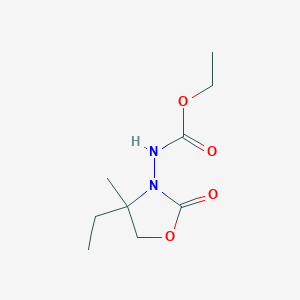
![Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
